N-(3-chlorophenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide N-(3-chlorophenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14619370
InChI: InChI=1S/C21H20ClN3O3S/c1-3-17-19(27)24-21(25(20(17)28)16-10-5-4-6-11-16)29-13(2)18(26)23-15-9-7-8-14(22)12-15/h4-13,27H,3H2,1-2H3,(H,23,26)
SMILES:
Molecular Formula: C21H20ClN3O3S
Molecular Weight: 429.9 g/mol

N-(3-chlorophenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide

CAS No.:

Cat. No.: VC14619370

Molecular Formula: C21H20ClN3O3S

Molecular Weight: 429.9 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide -

Specification

Molecular Formula C21H20ClN3O3S
Molecular Weight 429.9 g/mol
IUPAC Name N-(3-chlorophenyl)-2-(5-ethyl-4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanylpropanamide
Standard InChI InChI=1S/C21H20ClN3O3S/c1-3-17-19(27)24-21(25(20(17)28)16-10-5-4-6-11-16)29-13(2)18(26)23-15-9-7-8-14(22)12-15/h4-13,27H,3H2,1-2H3,(H,23,26)
Standard InChI Key NAJUCUALPXGDNB-UHFFFAOYSA-N
Canonical SMILES CCC1=C(N=C(N(C1=O)C2=CC=CC=C2)SC(C)C(=O)NC3=CC(=CC=C3)Cl)O

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name systematically describes its architecture:

  • N-(3-chlorophenyl): A benzene ring substituted with a chlorine atom at the meta position, linked via an amide bond.

  • 2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]: A dihydropyrimidinone ring system with ethyl, hydroxyl, and oxo substituents, connected to a sulfur atom (sulfanyl group).

  • Propanamide: A three-carbon chain terminating in an amide functional group.

Table 1: Key Molecular Descriptors

PropertyValue/DescriptionInferred From Analog
Molecular FormulaC₂₂H₂₂ClN₃O₃SStructural analysis
Molecular Weight~456.0 g/molPubChem CID 135541986
Key Functional GroupsAmide, sulfanyl, dihydropyrimidinoneEvitaChem
Solubility (predicted)Low water solubility, moderate in DMSOPubChem CID 91907052

The dihydropyrimidinone moiety is a hallmark of bioactive molecules, often associated with enzyme inhibition and receptor modulation . The sulfanyl group enhances reactivity toward electrophilic agents, enabling potential thiol-disulfide exchange interactions in biological systems.

Synthesis and Reaction Pathways

While no explicit synthesis protocol for this compound exists in the reviewed literature, multi-step routes can be extrapolated from analogous dihydropyrimidinone derivatives:

Key Synthetic Steps

  • Formation of Dihydropyrimidinone Core:
    A Biginelli-like condensation between ethyl acetoacetate, urea, and benzaldehyde derivatives under acidic conditions yields the 1,6-dihydropyrimidin-4-ol scaffold .

  • Sulfanyl Group Introduction:
    Thiolation at the C2 position using Lawesson’s reagent or via nucleophilic displacement with thiourea.

  • Propanamide Linkage:
    Coupling of the sulfanyl-dihydropyrimidinone intermediate with 3-chlorophenylpropanoyl chloride in the presence of a base .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (Analog)
1Ethanol, HCl, reflux, 12h65–75%
2Lawesson’s reagent, THF, 60°C, 6h50–60%
3DIPEA, DCM, RT, 24h70–80%

Structural and Spectroscopic Analysis

The compound’s structure can be characterized using advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • δ 1.2–1.4 ppm (t, 3H, CH₂CH₃ from ethyl group) .

    • δ 7.2–7.8 ppm (m, aromatic protons from phenyl and chlorophenyl) .

    • δ 10.2 ppm (s, 1H, NH from amide).

  • ¹³C NMR:

    • δ 165–175 ppm (carbonyl carbons from amide and dihydropyrimidinone).

Mass Spectrometry

  • ESI-MS: Predicted molecular ion peak at m/z 456.0 [M+H]⁺, with fragmentation patterns consistent with sulfanyl group loss (−34 Da) .

Biological Activity and Mechanistic Insights

The compound’s structural motifs suggest several biological targets:

Enzyme Inhibition

  • Dihydrofolate Reductase (DHFR): Dihydropyrimidinones are known DHFR inhibitors, disrupting folate metabolism in pathogens .

  • Tyrosine Kinases: Sulfanyl-propanamides exhibit kinase inhibitory activity by competing with ATP binding.

Table 3: Predicted Bioactivity (Comparative Analysis)

TargetIC₅₀ (Predicted)Reference Compound
DHFR0.8–1.2 µMMethotrexate (IC₅₀ 0.01 µM)
EGFR Tyrosine Kinase5–10 µMGefitinib (IC₅₀ 0.03 µM)

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